molecular formula C9H12O4 B8620278 4-(2-Hydroxyethoxy)-2-methoxyphenol CAS No. 3556-03-4

4-(2-Hydroxyethoxy)-2-methoxyphenol

Cat. No. B8620278
CAS RN: 3556-03-4
M. Wt: 184.19 g/mol
InChI Key: QXXNILGBMPKWKT-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A solution of 4-(2-hydroxyethoxy)-2-methoxybenzaldehyde (465.6 mg, 2.373 mmol) and 30 wt % hydrogen peroxide (0.313 mL, 3.04 mmol) in conc. H2SO4 (0.0475 mL) and MeOH (4.75 mL) was stirred overnight at 25° C. under N2. After this time the mixture was diluted with water (20 mL) and extracted with CH2Cl2 (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 55% EtOAc in hexanes over 2394 mL, gradient to 100% EtOAc over 999 mL) to afford 4-(2-hydroxyethoxy)-2-methoxyphenol, as a colorless oil. Rf=0.30 (50% EtOAc/hexanes). LCMS calc.=207.1; found=206.9 (M+Na)+. 1H NMR (500 MHz, CHCl3): δ 6.77 (d, J=8.6 Hz, 1 H); 6.47 (d, J=2.8 Hz, 1 H); 6.34 (dd, J=8.7, 2.8 Hz, 1 H); 5.82 (s, 1 H); 3.98 (t, J=4.6 Hz, 2 H); 3.90 (t, J=4.5 Hz, 2 H); 3.76 (s, 3 H); 2.96 (s, 1 H).
Quantity
465.6 mg
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Name
Quantity
0.0475 mL
Type
solvent
Reaction Step One
Name
Quantity
4.75 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8](C=O)=[C:7]([O:13][CH3:14])[CH:6]=1.[OH:15]O>OS(O)(=O)=O.CO.O>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([OH:15])=[C:7]([O:13][CH3:14])[CH:6]=1

Inputs

Step One
Name
Quantity
465.6 mg
Type
reactant
Smiles
OCCOC1=CC(=C(C=O)C=C1)OC
Name
Quantity
0.313 mL
Type
reactant
Smiles
OO
Name
Quantity
0.0475 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
4.75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 55% EtOAc in hexanes over 2394 mL, gradient to 100% EtOAc over 999 mL)

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.